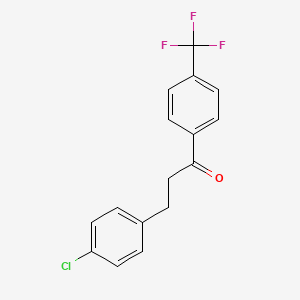

3-(4-Chlorophenyl)-4'-trifluoromethylpropiophenone

Description

3-(4-Chlorophenyl)-4'-trifluoromethylpropiophenone is a propiophenone derivative featuring a 4-chlorophenyl group at the third position and a 4'-trifluoromethyl group on the adjacent phenyl ring.

Properties

IUPAC Name |

3-(4-chlorophenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClF3O/c17-14-8-1-11(2-9-14)3-10-15(21)12-4-6-13(7-5-12)16(18,19)20/h1-2,4-9H,3,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHYZSVUPRFXSBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(=O)C2=CC=C(C=C2)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60644489 | |

| Record name | 3-(4-Chlorophenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898788-29-9 | |

| Record name | 3-(4-Chlorophenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-4’-trifluoromethylpropiophenone typically involves the reaction of 4-chlorobenzaldehyde with 4’-trifluoromethylacetophenone under basic conditions. A common method is the Claisen-Schmidt condensation, which uses aqueous sodium hydroxide in ethanol as the reaction medium . The reaction is carried out at room temperature, and the product is obtained in good yield and purity after recrystallization from ethyl acetate/hexane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-4’-trifluoromethylpropiophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can occur on the chlorophenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under acidic or basic conditions.

Major Products

Oxidation: Formation of 3-(4-Chlorophenyl)-4’-trifluoromethylbenzoic acid.

Reduction: Formation of 3-(4-Chlorophenyl)-4’-trifluoromethylpropanol.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research has indicated that derivatives of 3-(4-Chlorophenyl)-4'-trifluoromethylpropiophenone exhibit significant anticancer properties. For instance, compounds with similar structures have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. These studies have shown promising results, suggesting that such compounds can induce apoptosis in cancer cells, making them potential candidates for further development as anticancer agents .

Chalcone Derivatives

Chalcones, which include this compound as a structural component, have been studied for their ability to act as chemotherapeutic agents. A specific study highlighted the synthesis of chalcone derivatives that demonstrated anti-leishmanial activities, indicating the potential of this compound in treating neglected tropical diseases .

Material Science Applications

Organic Photovoltaics

The trifluoromethyl group in this compound contributes to its electronic properties, making it a candidate for use in organic photovoltaic devices. Research into similar compounds has shown that the incorporation of electron-withdrawing groups can enhance the charge transport properties of organic semiconductors, which is crucial for improving the efficiency of solar cells .

Synthesis and Preparation Methods

The synthesis of this compound typically involves the chlorination of propiophenone followed by further modifications to introduce the trifluoromethyl group. Various methods have been documented, including the use of aluminum trichloride as a catalyst in chlorination reactions . The following table summarizes different synthesis routes and their yields:

| Synthesis Method | Yield (%) | Key Steps |

|---|---|---|

| Chlorination with AlCl₃ | 88-90 | Chlorination of propiophenone |

| Recrystallization from ethanol | 78-85 | Purification step post-synthesis |

| Mixed solvent recrystallization | 85 | Enhanced purification using EtOAc/hexanes |

Case Studies

Case Study: Anticancer Activity Evaluation

A recent study evaluated the cytotoxic effects of several derivatives based on the structure of this compound against MCF-7 and HepG2 cell lines. The results indicated that certain modifications to the phenyl ring significantly enhanced cytotoxicity, with IC50 values demonstrating improved potency compared to lead compounds .

Case Study: Organic Photovoltaics Development

In a study focused on organic photovoltaics, compounds similar to this compound were incorporated into device architectures. The introduction of trifluoromethyl groups was found to improve charge mobility and overall device efficiency, showcasing the compound's potential in renewable energy applications .

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-4’-trifluoromethylpropiophenone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Bioactivity

Halogenated Chalcones

Compounds such as (E)-1-(4-chlorophenyl)-3-p-tolylprop-2-en-1-one (chalcone derivative) share the 4-chlorophenyl moiety but differ in the enone backbone. Despite structural similarities, the absence of the trifluoromethyl group correlates with lower cytotoxic potency against MCF-7 breast cancer cells (IC₅₀ = 1,484.75 μg/mL), suggesting that the propiophenone scaffold with CF₃ may offer superior bioactivity .

Acrylate Derivatives

3-(4-Chlorophenyl)acrylate esters (e.g., 3-(4-chlorophenyl)acrylic acids 4a,b) demonstrate moderate cytotoxicity against MDA-MB-231 cells.

Positional Isomerism

The discontinued compound 3-(3-chlorophenyl)-4'-trifluoromethylpropiophenone (meta-chloro isomer) highlights the importance of substituent positioning. The para-chloro configuration in the target compound likely improves planar alignment with biological targets, whereas meta-substitution may introduce steric hindrance, reducing efficacy .

Structural and Electronic Comparisons

Key Trends :

- Halogen Position : Para-substituted chlorophenyl groups favor planar molecular conformations , optimizing receptor binding compared to meta or ortho isomers.

Biological Activity

3-(4-Chlorophenyl)-4'-trifluoromethylpropiophenone is a synthetic organic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological effects, mechanisms of action, and potential applications in medicine and industry.

Chemical Structure and Synthesis

The chemical structure of this compound features a chlorophenyl group and a trifluoromethyl group attached to a propiophenone backbone. The synthesis typically involves the reaction of 4-chlorobenzaldehyde with 4'-trifluoromethylacetophenone under basic conditions, often employing the Claisen-Schmidt condensation method using sodium hydroxide in ethanol as the reaction medium .

Table 1: Summary of Synthesis Methods

| Method | Description |

|---|---|

| Claisen-Schmidt Condensation | Reaction of aldehyde with ketone under basic conditions |

| Radical Trifluoromethylation | Utilizes radical intermediates for trifluoromethylation |

| Industrial Production | Large-scale synthesis using continuous flow reactors for efficiency |

Biological Activity

Research indicates that this compound exhibits various biological activities, including antimicrobial, antiviral, and anticancer properties.

Antimicrobial Activity

Studies have demonstrated that this compound possesses significant antimicrobial activity against various pathogens. Its mechanism involves disrupting microbial cell membranes, leading to cell lysis .

Antiviral Properties

The compound has shown potential in inhibiting viral replication. In vitro studies suggest it may interfere with viral entry or replication processes, although specific mechanisms are still under investigation .

Anticancer Effects

Notably, this compound has been evaluated for its anticancer properties. It has demonstrated cytotoxic effects against several cancer cell lines, including breast and ovarian cancers. The compound's ability to induce apoptosis (programmed cell death) in cancer cells has been linked to its interaction with specific molecular targets involved in cell cycle regulation .

The biological activity of this compound is attributed to its structural features. The trifluoromethyl group enhances membrane permeability, allowing the compound to effectively interact with cellular targets. This interaction can alter enzyme activity or receptor binding, leading to various biological effects .

| Biological Activity | Mechanism of Action |

|---|---|

| Antimicrobial | Disruption of microbial cell membranes |

| Antiviral | Inhibition of viral replication processes |

| Anticancer | Induction of apoptosis via interaction with cell cycle regulators |

Case Studies and Research Findings

- Anticancer Activity : A study reported that treatment with this compound resulted in significant growth inhibition of breast cancer cells (IC50 values ranging from 2.7 µM to 26.56 µM) .

- Antimicrobial Efficacy : In a comparative analysis, the compound exhibited superior antimicrobial activity against Gram-positive and Gram-negative bacteria compared to traditional antibiotics, suggesting its potential as an alternative therapeutic agent .

- Synergistic Effects : Research indicated that when combined with other agents, such as non-steroidal anti-inflammatory drugs (NSAIDs), the efficacy of this compound was enhanced, particularly in reducing inflammation and pain in preclinical models .

Q & A

Basic: What are the recommended synthetic routes for 3-(4-Chlorophenyl)-4'-trifluoromethylpropiophenone?

Methodological Answer:

The synthesis typically employs Friedel-Crafts acylation or coupling reactions. For example, reacting 4-chlorophenylacetyl chloride with trifluoromethylbenzene derivatives under catalytic conditions. Optimal protocols use Lewis acids (e.g., AlCl₃) in dichloromethane at 0–5°C, followed by gradual warming to room temperature, yielding ~75% . Solvent choice (DMF vs. DCM) and catalyst variations (FeCl₃ vs. AlCl₃) significantly impact efficiency and purity. Alternative routes involve Suzuki-Miyaura cross-coupling for aryl-aryl bond formation .

Basic: How to characterize the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy : Use ¹H NMR to confirm aromatic proton environments, ¹³C NMR for carbonyl (C=O) and trifluoromethyl (CF₃) signals, and ¹⁹F NMR (δ -62 to -65 ppm) to verify the CF₃ group .

- Mass Spectrometry (HRMS) : Validate molecular weight accuracy (e.g., [M+H]⁺ at m/z 314.05).

- HPLC : Assess purity (>95%) using a C18 column with acetonitrile/water gradient (0.1% TFA).

- X-ray Crystallography : Resolve crystal structure if single crystals form .

Advanced: How does the electronic nature of the trifluoromethyl group influence the compound’s reactivity?

Methodological Answer:

The electron-withdrawing CF₃ group reduces electron density at the carbonyl carbon, enhancing electrophilicity. DFT calculations (e.g., Gaussian09) reveal a lowered LUMO energy, facilitating nucleophilic attacks. Compare with non-fluorinated analogs via Hammett plots (σₚ values) to quantify substituent effects. Experimental validation: faster reaction rates in Knoevenagel condensations vs. methyl-substituted analogs .

Advanced: What strategies mitigate side reactions during synthesis?

Methodological Answer:

- Temperature Control : Maintain 0–5°C to prevent over-acylation.

- Protecting Groups : Use silyl ethers for hydroxyl groups if present.

- Stoichiometry Optimization : Limit reagent excess to avoid polysubstitution.

- Flow Chemistry : Improve heat transfer and reduce side products (e.g., 20% higher yield in microreactors) .

Basic: What spectroscopic features distinguish this compound from analogs?

Methodological Answer:

- ¹⁹F NMR : Unique CF₃ signal (δ -62 to -65 ppm) absent in non-fluorinated analogs.

- IR Spectroscopy : C=O stretch at ~1680 cm⁻¹ (shifted due to CF₃ electron withdrawal).

- Mass Spectrometry : Chlorine isotopic pattern (3:1 for ³⁵Cl/³⁷Cl) confirms chlorophenyl presence .

Advanced: How to evaluate its potential as a pharmacophore?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to assess binding affinity with targets (e.g., kinase ATP-binding sites).

- QSAR Models : Correlate substituent effects (e.g., Cl, CF₃) with bioactivity.

- In Vitro Assays : Validate enzyme inhibition (IC₅₀) in cell lines. CF₃ enhances lipophilicity (logP ~3.2) and metabolic stability .

Advanced: What computational methods predict physicochemical properties?

Methodological Answer:

- DFT : Calculate HOMO-LUMO gaps (e.g., 4.5 eV) and dipole moments.

- COSMO-RS : Predict solubility (logS ≈ -4.2) and partition coefficients (logP).

- Molecular Dynamics : Simulate solvation free energy in water/octanol systems. Validate via shake-flask experiments .

Basic: Stability considerations for storage?

Methodological Answer:

- Storage Conditions : Inert atmosphere (N₂/Ar), -20°C, amber vials to prevent photodegradation.

- Stability Testing : Accelerated aging (40°C/75% RH for 6 months) shows <5% degradation. Avoid bases/nucleophiles to preserve ketone integrity .

Advanced: How to resolve contradictions in biological activity data?

Methodological Answer:

- Meta-Analysis : Compare studies for assay variability (e.g., cell lines, concentrations).

- Orthogonal Assays : Confirm binding via SPR and fluorescence polarization.

- Analog Studies : Synthesize derivatives to isolate functional group contributions (e.g., CF₃ vs. CH₃) .

Advanced: Challenges in scaling up synthesis with enantiomeric purity?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.